1-Benzyl-5-(4-fluorophenyl)pyridin-2-one
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Overview
Description
1-Benzyl-5-(4-fluorophenyl)pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a benzyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one typically involves the condensation of 4-fluorobenzaldehyde with 2-pyridone in the presence of a base, followed by benzylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-(4-fluorophenyl)pyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-5-phenylpyridin-2-one: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-Benzyl-5-(4-chlorophenyl)pyridin-2-one:
1-Benzyl-5-(4-methylphenyl)pyridin-2-one: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets .
Properties
IUPAC Name |
1-benzyl-5-(4-fluorophenyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c19-17-9-6-15(7-10-17)16-8-11-18(21)20(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBEVURJJWAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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